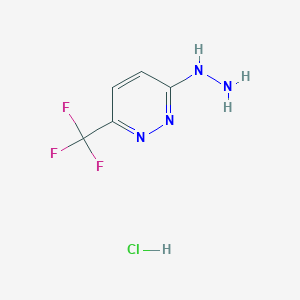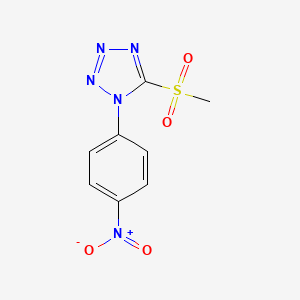
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a methylsulfonyl group and a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学的研究の応用
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new products. The exact pathways and molecular targets can vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Used in similar applications as a reagent in organic synthesis.
4-Nitrophenyl phosphate: Utilized in biochemical assays and as a substrate for enzyme reactions.
Uniqueness
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is unique due to its combination of a tetrazole ring with both a methylsulfonyl and a 4-nitrophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C8H7N5O4S |
|---|---|
分子量 |
269.24 g/mol |
IUPAC名 |
5-methylsulfonyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |
InChIキー |
FCGMZFKOPYPOAT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)

![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
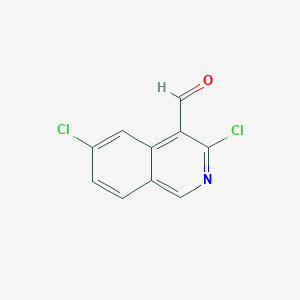
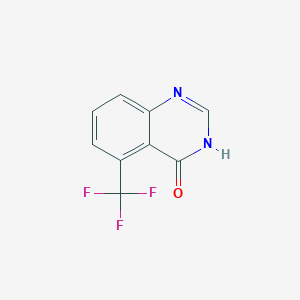
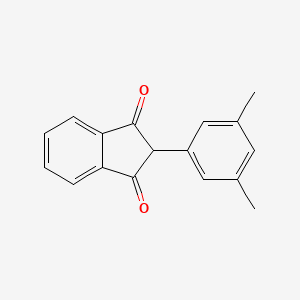
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
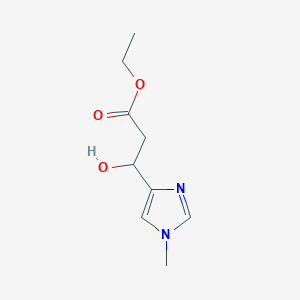
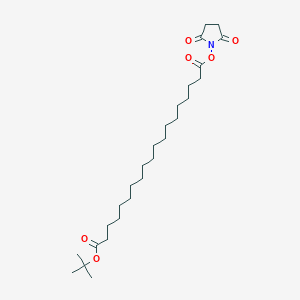


![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
